molecular formula C10H13BrClNO3 B10765837 2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl

2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl

Cat. No.: B10765837
M. Wt: 310.57 g/mol
InChI Key: QEGWLXAUBMCGTL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride (Bk-2C-B HCl) is a synthetic cathinone derivative and a beta-keto analogue of the phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Structurally, Bk-2C-B HCl replaces the ethylamine side chain of 2C-B with a beta-ketone group, making it part of the substituted cathinone class. Its molecular formula is C₁₀H₁₂BrNO₃·HCl with a molecular weight of 310.57 g/mol . The compound is typically synthesized via the Delépine reaction, involving hexamethylenetetramine and subsequent hydrochloric acid hydrolysis, which can result in mixed hydrochloride/hydrobromide salt forms .

Analytical studies highlight its instability under gas chromatography-mass spectrometry (GC-MS), where pyrolysis products like 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and pyrazine dimers can form artifactually. Liquid chromatography (LC) methods are recommended for accurate analysis .

Properties

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bk-2C-B HCl typically begins with 4-bromo-2,5-dimethoxybenzaldehyde. The synthetic route involves several key steps:

    Grignard Reaction: The initial step involves a Grignard reaction using methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.

    Alpha-Bromination: The ketone undergoes alpha-bromination to introduce a bromine atom at the alpha position.

    Reaction with Hexamethylenetetramine: The brominated compound reacts with hexamethylenetetramine.

    Acid Hydrolysis: The final step involves acid hydrolysis to produce the desired compound.

Industrial Production Methods:

Chemical Reactions Analysis

Key Steps:

  • Grignard Reaction : Methylmagnesium bromide reacts with 4-bromo-2,5-dimethoxybenzaldehyde to form a secondary alcohol intermediate .

  • Oxidation : Pyridinium chlorochromate (PCC) oxidizes the secondary alcohol to a ketone .

  • Bromination : Vicinal bromination at the α-carbon via ketone halogenation .

  • Delépine Reaction : Reaction with hexamethylenetetramine converts the alkyl bromide to a primary amine, yielding Bk-2C-B as a mixed hydrochloride/hydrobromide salt .

Critical Parameters:

StepReagent/ConditionYield Improvement
BrominationBr₂ in acidic medium85–90%
Delépine ReactionHexamethylenetetramine in THF/H₂OReaction time reduced to 30 min (vs. 24 hrs in other solvents)

Dimerization via Imine Formation

Bk-2C-B HCl undergoes pH-dependent dimerization through reversible imine bond formation between the primary amine and β-ketone groups of two molecules :

Mechanism :

  • Nucleophilic attack of the amine on the carbonyl carbon.

  • Elimination of water to form a Schiff base.

  • Further reaction produces a purple pyrazine dimer.

Experimental Observations :

  • Optimal pH : 5.0 (±0.5) for maximal dimerization .

  • Reversibility : Dimer hydrolyzes back to monomer under acidic (pH < 3) or basic (pH > 8) conditions .

Thermal Decomposition (Pyrolysis)

Simulated smoking studies reveal complex pyrolysis behavior:

Major Products Identified :

CompoundStructureToxicity Profile
1-Bromo-4-(2-bromoethyl)-2,5-dimethoxybenzeneBrominated aromaticLow acute toxicity
α-Chloro ketonesR-CO-ClCytotoxic
4-Bromo-2,5-dimethoxyacetophenoneKetone derivativePsychoactive metabolite

Conditions : Heating at 250–300°C in inert atmosphere.
Implications : Formation of α-chloro ketones raises safety concerns for inhaled use .

Functional Group Reactivity

The β-ketone and primary amine enable diverse derivatization:

Acylation Example :

  • Reagent : Haloacetyl chloride (e.g., chloroacetyl chloride)

  • Product : 2-Chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide

  • Yield : 78% (acetone/H₂O solvent system) .

Azide Reduction :

  • Step 1 : Sodium azide displaces chloride in 2-chloroacetamide derivative.

  • Step 2 : Stannous chloride reduces azide to primary amine.

Stability Considerations

FactorEffectMitigation Strategy
LightAccelerates dimerizationStore in amber glass
HumidityHydrolysis of imine bondsDesiccant-containing packaging
Temperature >40°CPyrolysis onsetCold chain storage

Scientific Research Applications

Bk-2C-B HCl has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and characterization of new psychoactive substances.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.

    Industry: Limited industrial applications, primarily used in research settings

Mechanism of Action

The mechanism of action of Bk-2C-B HCl involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive and psychedelic effects. The compound’s beta-ketone structure is believed to play a role in its binding affinity and activity at these receptors .

Comparison with Similar Compounds

Comparison with 2C-B and Other Phenethylamines

2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

  • Structure : Lacks the beta-ketone group, retaining an ethylamine chain.
  • Molecular Weight : 296.59 g/mol (HCl salt) vs. 310.57 g/mol for Bk-2C-B HCl .
  • Pharmacology: A potent serotonin receptor agonist with hallucinogenic effects at doses of 10–30 mg.
  • Analytical Behavior : Stable under GC-MS, unlike Bk-2C-B, which degrades .

Other Phenethylamines (e.g., 2C-T-4, 2C-T-21)

  • Structural Differences : Thioether substitutions at the 4-position (e.g., isopropylthio in 2C-T-4) instead of bromine.
  • Effects: Longer duration due to sulfur-containing groups, which slow metabolism. Bk-2C-B’s cathinone backbone likely confers faster onset but shorter effects .

Comparison with Substituted Cathinones

Bk-2C-I (Iodo Analog)

  • Structure : Iodine replaces bromine at the 4-position.
  • Molecular Weight : 356.57 g/mol (vs. 310.57 for Bk-2C-B HCl).
  • Pyrolysis Products : Forms distinct halogen-specific artifacts (e.g., iodinated dimers), highlighting the role of halogen size in decomposition pathways .

Brephedrone (4-Bromomethcathinone)

  • Structure : Lacks the 2,5-dimethoxy substituents but shares the bromine and beta-ketone groups.
  • Pharmacology: Primarily a norepinephrine-dopamine reuptake inhibitor (NDRI), whereas Bk-2C-B’s dimethoxy groups may enhance serotonin receptor affinity .

Pharmacological and Metabolic Comparisons

  • Monoamine Oxidase (MAO) Interactions: Unlike classical phenethylamines, beta-keto substitution in cathinones like Bk-2C-B may reduce MAO inhibition, altering metabolic pathways and increasing reliance on cytochrome P450 enzymes .
  • Duration and Potency : Shorter duration compared to 2C-B, as seen in homologues (e.g., 2C-B vs. its phenethylamine analogue) .

Analytical and Stability Profiles

Compound GC-MS Stability LC Stability Key Artifacts Storage Conditions
Bk-2C-B HCl Low High Pyrazine dimer, deaminated ketone -18°C, methanol solution
2C-B.HCl High High None reported Room temperature
Bk-2C-I Low High Iodinated pyrolysis products Similar to Bk-2C-B

Legal Status and Detection

  • Detection Challenges : Co-elution with salts (e.g., HBr in HCl preparations) complicates forensic analysis, necessitating advanced techniques like ion chromatography .

Biological Activity

2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone hydrochloride, commonly known as Bk-2C-B HCl, is a novel psychoactive substance belonging to the phenethylamine class. It is structurally related to the well-known psychedelic compound 2C-B, differing primarily by the presence of a ketone group at the beta position. This article aims to explore the biological activity of Bk-2C-B HCl, focusing on its pharmacological effects, receptor interactions, and safety profile based on existing research.

Chemical Structure and Synthesis

Bk-2C-B HCl features a bromine atom at the 4-position and methoxy groups at the 2 and 5 positions of the benzene ring. The synthesis involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde, utilizing reactions such as Grignard reaction and oxidation processes .

Psychedelic Activity

The compound exhibits psychoactive properties similar to those of its parent compound, 2C-B. Users report a range of effects including altered perception, euphoria, and visual hallucinations. The threshold dose is typically around 50-60 mg, with common dosages ranging from 60 to 150 mg. Effects can begin within 20 to 70 minutes after ingestion and may last for 8 to 12 hours .

Receptor Interactions

Research indicates that Bk-2C-B HCl interacts with several neurotransmitter receptors:

  • Serotonin Receptors : It has been shown to have agonistic activity at the 5-HT2A receptor, which is implicated in its psychedelic effects. The compound also exhibits weak inhibition of monoamine oxidase (MAO) enzymes; specifically, it has an IC50 value of approximately 14 μM for MAO-B .
  • Opioid Receptors : Preliminary studies suggest that Bk-2C-B may activate μ-opioid receptors at certain concentrations, indicating potential analgesic properties .

Structure-Activity Relationships (SAR)

The biological activity of Bk-2C-B HCl is influenced by its chemical structure. The presence of the bromine atom and methoxy groups contributes to its receptor binding affinity and overall pharmacological profile. Notably, it is reported to be about ten times less potent than 2C-B .

Safety Profile and Toxicity

While anecdotal evidence suggests that Bk-2C-B HCl is relatively safe within recommended dosage ranges, there are reports of adverse effects. A case involving a healthy individual experiencing cardiac arrest after consuming a high dose (140 mg) raises concerns about potential cardiovascular risks associated with higher dosages .

Case Studies

Several case studies have documented the effects and safety concerns associated with Bk-2C-B HCl:

  • Cardiovascular Events : A case study reported a healthy young adult experiencing cardiac arrest following ingestion of Bk-2C-B HCl at a dose of 140 mg. This incident highlights the need for caution regarding dosage and individual susceptibility to adverse reactions .
  • Psychoactive Effects Assessment : In clinical assessments involving self-reported experiences, participants noted significant alterations in perception and mood following administration of Bk-2C-B HCl. These findings align with reports on similar compounds within the phenethylamine class .

Q & A

Q. What validated synthetic routes exist for Bk-2C-B HCl, and how can its purity and structural integrity be confirmed?

Answer: Bk-2C-B HCl is synthesized via the Delépine reaction , where α-brominated intermediates react with hexamethylenetetramine (HMTA) to yield the primary amine. Hydrolysis with hydrochloric acid produces the hydrochloride salt . Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and detects salt forms (e.g., HCl vs. HBr mixtures).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies degradation products (e.g., 1-(4-bromo-2,5-dimethoxyphenyl)ethanone) but may artifactually form pyrazine dimers during analysis .
  • Liquid Chromatography (LC) : Avoids thermal degradation artifacts observed in GC-MS .
  • X-ray Crystallography : Reveals polymorphic forms (e.g., HCl vs. mixed HCl/HBr salts) .

Q. Table 1: Analytical Techniques for Bk-2C-B HCl Characterization

TechniquePurposeLimitations
NMRStructural confirmation, salt analysisRequires crystalline samples
GC-MSDetects pyrolysis/degradation productsArtifact formation under high heat
LC-MSThermal stability assessmentLimited to non-volatile analytes
X-ray CrystallographyPolymorph identificationRequires high-purity crystals

Q. How does the choice of solvent impact in vitro metabolic studies of Bk-2C-B HCl?

Answer: Organic solvents (e.g., methanol, DMSO) used in stock solutions can inhibit cytochrome P450 (CYP) enzymes, skewing metabolic data. For example:

  • Methanol : ≤1% v/v is recommended to avoid CYP2D6 inhibition .
  • DMSO : Concentrations >0.1% may suppress CYP3A4 activity .
    Methodological Tip : Use solvent controls and validate enzyme activity with probe substrates to ensure solvent compatibility .

Advanced Research Questions

Q. What pyrolytic degradation products are formed when Bk-2C-B HCl is heated, and what are their toxicological implications?

Answer: Pyrolysis (e.g., simulated "meth pipe" conditions) generates 12 products , including:

  • 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (major product).
  • Pyrazine dimers (via thermal condensation of amine groups).
  • Halogenated phenols (e.g., 4-bromo-5-methoxyphenol) .
    Toxicological Concern : Pyrolytic products like halogenated phenols may exhibit unknown bioactivity, necessitating in vitro cytotoxicity assays (e.g., mitochondrial toxicity screening) .

Q. Table 2: Key Pyrolysis Products of Bk-2C-B HCl

ProductFormation MechanismPotential Risk
1-(4-Bromo-2,5-dimethoxyphenyl)ethanoneDeaminationStructural analog of psychoactive ketones
Pyrazine dimersThermal condensationPossible neurotoxicity
Halogenated phenolsDemethylation and oxidationReactive metabolites

Q. How do structural modifications (e.g., bromo vs. iodo substituents) influence Bk-2C-B HCl’s interactions with monoamine oxidases (MAOs)?

Answer: Bk-2C-B HCl and its iodo analog (Bk-2C-I HCl) inhibit MAO-A and MAO-B isoforms, with potency influenced by halogen size and electronic effects:

  • Bromo substituent : Enhances MAO-A inhibition due to increased lipophilicity and electron-withdrawing effects.
  • Iodo substituent : Similar inhibition patterns but may alter metabolic stability in hepatic microsomes .
    Experimental Design : Use recombinant MAO isoforms and fluorometric assays (e.g., kynuramine oxidation) to quantify IC₅₀ values .

Q. What crystallographic challenges arise in resolving Bk-2C-B HCl’s polymorphic forms, and how can SHELX software address them?

Answer: Polymorphism in Bk-2C-B HCl (e.g., HCl vs. mixed HCl/HBr salts) complicates structure determination due to:

  • Disordered counterions (Cl⁻ vs. Br⁻).
  • Non-covalent interactions influencing crystal packing .
    SHELX Applications :
  • SHELXL : Refines disordered structures using constraints for halogen atoms.
  • SHELXS : Solves phases via direct methods for small-molecule crystals .
    Best Practice : Collect high-resolution data (≤1.0 Å) and validate with R-factor metrics (e.g., R₁ < 5%) .

Q. How do metabolic pathways of Bk-2C-B HCl differ across species, and what models are suitable for extrapolating human toxicity?

Answer: Species-specific CYP isoforms (e.g., rat CYP2D vs. human CYP2D6) metabolize Bk-2C-B HCl differently:

  • Human Liver Microsomes (HLM) : Dominant N-dealkylation and O-demethylation pathways.
  • Mouse Models : Overestimate hydroxylation due to CYP2C subfamily activity .
    Methodology : Use cassette dosing in HLM and cross-validate with transfected CYP isoforms to identify human-relevant metabolites .

Q. Key Data Sources

  • Synthesis & Characterization:
  • Enzymatic Interactions:
  • Crystallography:
  • Pyrolysis:

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